(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

- Organic Crystal Studies: The combination of a pyridine ring and a nitro group suggests potential for (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine to form crystals with interesting non-linear optical properties. A 1987 study explored its ability for "Phase-Matched Optical Second Harmonic Generation" [].

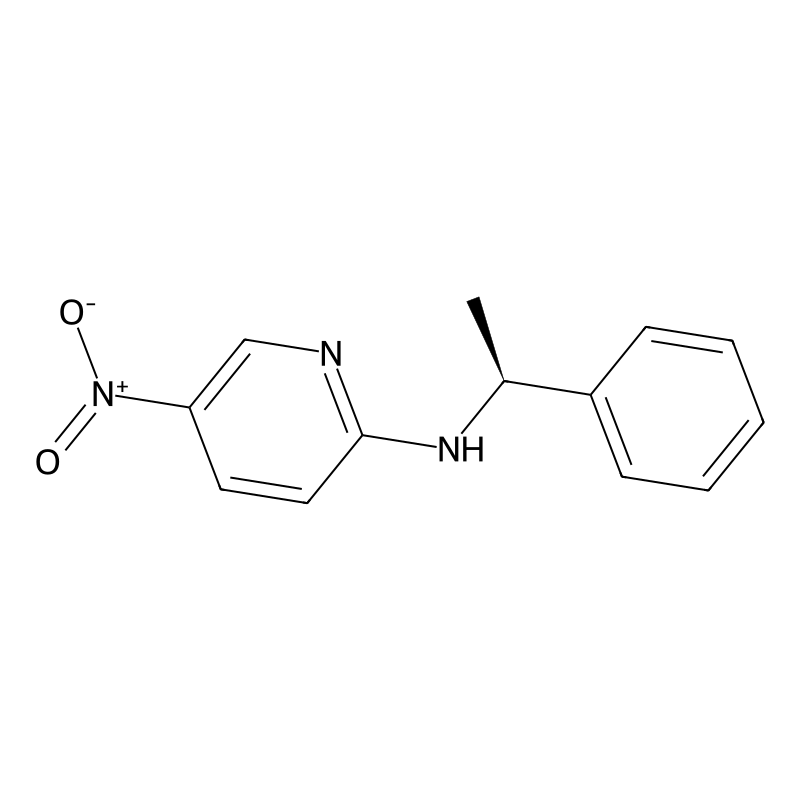

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine is a chiral organic compound characterized by its unique structure, which features a pyridine ring substituted at the 5-position with a nitro group and an alpha-methylbenzylamino group. The compound's stereochemistry is indicated by the (S)-(-) configuration, signifying a specific three-dimensional arrangement that significantly influences its chemical properties and biological activities. Its molecular formula is , and it has a molecular weight of approximately 243.27 g/mol .

There is no current research available on the specific mechanism of action of (S)-(-)-2-(α-Methylbenzylamino)-5-nitropyridine.

Types of Reactions

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine undergoes several chemical transformations, including:

- Reduction: The nitro group can be reduced to an amino group, yielding (S)-(-)-2-(alpha-Methylbenzylamino)-5-aminopyridine using hydrogen gas in the presence of catalysts such as palladium on carbon.

- Substitution Reactions: The alpha-methylbenzylamino group can be replaced with other nucleophiles under suitable conditions, allowing for the synthesis of various derivatives .

Common Reagents and Conditions- Reducing Agents: Commonly used reducing agents include hydrogen gas with palladium on carbon and sodium borohydride.

- Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols can participate in substitution reactions.

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine exhibits significant biological activity. It has been investigated for its potential role as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions. The compound may interact with specific receptors or enzymes, modulating their activity, which could lead to various downstream biological effects. Additionally, it has been explored for its potential therapeutic properties, particularly in the development of pharmaceutical compounds .

The synthesis of (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine typically involves:

- Starting Materials: The process begins with 2-chloropyridine and (S)-(-)-alpha-methylbenzylamine.

- Nucleophilic Substitution: Under basic conditions, (S)-(-)-alpha-methylbenzylamine reacts with 2-chloropyridine to form an intermediate.

- Nitration: The intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position of the pyridine ring .

(S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine finds applications across various fields:

- Chemistry: It serves as a chiral building block in synthesizing complex organic molecules.

- Biology: The compound is utilized in biochemical assays and studies related to enzyme interactions.

- Medicine: It is explored as a precursor in synthesizing pharmaceutical compounds.

- Industry: The compound is employed in developing advanced materials and as an intermediate in agrochemical production .

Research indicates that (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine may act as an inhibitor of certain enzymes, affecting metabolic pathways. Its mechanism of action involves binding to specific receptors or enzymes, thereby modulating their activity and influencing cellular processes. These interactions are crucial for understanding its potential therapeutic applications .

Several compounds share structural similarities with (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-5-Nitro-N-(1-phenylethyl)pyridin-2-amine | Similar core structure | Different substituents at the nitrogen atom |

| 2-Amino-5-nitropyridine | Lacks chiral center | Simpler structure without alpha-methylbenzyl group |

| 5-Nitro-2-pyridinemethanamine | Similar nitro group | Different amine substitution pattern |

The uniqueness of (S)-(-)-2-(alpha-Methylbenzylamino)-5-nitropyridine lies in its specific stereochemistry and the presence of the alpha-methylbenzylamino group, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant